1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
CAS No.: 306732-15-0
Cat. No.: VC4326066
Molecular Formula: C17H14INO2S
Molecular Weight: 423.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306732-15-0 |
|---|---|
| Molecular Formula | C17H14INO2S |
| Molecular Weight | 423.27 |
| IUPAC Name | 1-(4-iodophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C17H14INO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3 |
| Standard InChI Key | HCOVPRPCGMVPKX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Introduction
1-(4-Iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with potential applications in pharmaceutical and material sciences. The compound is characterized by its unique combination of an iodophenyl group and a sulfanyl-substituted pyrrole dione core, making it a candidate for various chemical and biological studies.
Synthesis and Preparation
The synthesis of this compound typically involves:
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Starting Materials:
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4-Iodoaniline or related iodophenyl precursors.
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Sulfanyl reagents such as thiophenols.
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Pyrrole dione derivatives (e.g., maleimide).
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Reaction Pathway:
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The reaction proceeds through nucleophilic substitution, where the sulfanyl group is introduced into the pyrrole dione scaffold.
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The iodophenyl group is introduced via electrophilic aromatic substitution or direct coupling reactions.
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Conditions:
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Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts such as palladium or base-mediated conditions.
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Purification:
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Recrystallization or chromatography techniques are used to isolate the pure compound.
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Applications and Potential Uses
The compound's structure suggests potential utility in various fields:
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Pharmaceutical Research:
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The presence of iodine enhances electron density, which may improve binding affinity in drug-receptor interactions.
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Sulfanyl groups are known for their role in modulating biological activity, making this compound a candidate for anti-cancer or antimicrobial studies.
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Material Science:
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The conjugated system and halogen substitution make it suitable for use in organic semiconductors or optoelectronic devices.
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Chemical Probes:
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The compound can serve as a precursor for radiolabeling due to its iodine content, useful in imaging studies.
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Analytical Data
| Analytical Technique | Observed Data |
|---|---|
| NMR Spectroscopy (¹H) | Peaks corresponding to aromatic and aliphatic protons. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 423 (consistent with MW). |
| IR Spectroscopy | Characteristic peaks for C=O (pyrrole dione) and C-S bonds. |
These data confirm the structural integrity of the compound.
Safety and Handling
1-(4-Iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione should be handled with care due to its iodine content, which can pose health risks upon prolonged exposure.
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Storage Conditions: Store in a cool, dry place away from light.
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats while handling.
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Disposal: Follow standard chemical waste disposal protocols.
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